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Compound of Interest

3-Hydroxy-2-quinoxalinecarboxylic
Compound Name: d
aci

Cat. No.: B073938

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in medicinal chemistry. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a valuable resource for its identification,
characterization, and application in research and development.

Core Spectroscopic Data

The spectroscopic data for 3-Hydroxy-2-quinoxalinecarboxylic acid is summarized below.
These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete experimental NMR data from open-access sources is limited, theoretical
calculations and data from similar quinoxaline structures provide expected chemical shift
ranges. The anticipated *H and 3C NMR spectral data are presented in Tables 1 and 2.

Table 1: Predicted *H NMR Chemical Shifts for 3-Hydroxy-2-quinoxalinecarboxylic acid
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

Aromatic CH 75-85 m

OH (Hydroxy) 10.0-12.0 brs

COOH >12.0 brs

Note: Predicted values are based on the general chemical environment of protons in
quinoxaline and carboxylic acid moieties. Actual experimental values may vary depending on
the solvent and concentration.

Table 2: Predicted 3C NMR Chemical Shifts for 3-Hydroxy-2-quinoxalinecarboxylic acid

Carbon Predicted Chemical Shift (ppm)
Aromatic C-H 120 - 140

Aromatic C-N 140 - 155

Aromatic C-O 150 - 165

C-COOH ~150

COOH 165 - 175

Note: Predicted values are based on typical chemical shifts for carbons in heterocyclic aromatic

systems and carboxylic acids.

Infrared (IR) Spectroscopy

The mid-IR and Raman spectra of 3-Hydroxy-2-quinoxalinecarboxylic acid have been
experimentally recorded and analyzed.[1] The key vibrational modes are summarized in Table
3.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b073938?utm_src=pdf-body
https://www.benchchem.com/product/b073938?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1204-75-7_Raman.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Vibrational Mode Wavenumber (cm~—?) Intensity

O-H stretch (carboxylic acid

dimer) 3200-2500 Broad

C-H stretch (aromatic) 3100-3000 Medium

C=0 stretch (carboxylic acid) ~1700 Strong

C=N stretch (quinoxaline ring) ~1600 Medium

C=C stretch (aromatic) 1600-1450 Medium-Strong
O-H bend (in-plane) ~1420 Medium

C-O stretch (carboxylic acid) ~1300 Strong

O-H bend (out-of-plane) ~920 Broad, Medium

Data is based on the findings reported by Badoglu et al. in Spectrochimica Acta Part A:
Molecular and Biomolecular Spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry data for 3-Hydroxy-2-quinoxalinecarboxylic acid indicates a molecular
weight of 190.16 g/mol .[2] The expected fragmentation pattern under electron ionization would
likely involve the loss of small molecules such as COz2, CO, and HCN. The key mass-to-charge
ratios (m/z) are presented in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment
190 M]*

173 [M-OHJ*

162 [M-COJ*

146 [M-CO2]*

118 [M-CO2-HCN]*
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Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are
crucial for reproducibility.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like 3-Hydroxy-2-
quinoxalinecarboxylic acid would involve:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-d4) in a 5 mm NMR tube.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20
ppm.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

The experimental procedure for obtaining the FT-IR spectrum, as suggested by the work of
Badoglu et al., would likely involve:[1]
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o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment or the ATR crystal.
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry

A general protocol for obtaining a mass spectrum of 3-Hydroxy-2-quinoxalinecarboxylic acid
is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable
solvent for techniques like electrospray ionization (ESI).

« lonization: Utilize an appropriate ionization method. Electron lonization (El) is common for
providing detailed fragmentation patterns, while softer ionization techniques like ESI or
Chemical lonization (CI) can be used to emphasize the molecular ion peak.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b073938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The logical flow of spectroscopic analysis for a compound like 3-Hydroxy-2-
quinoxalinecarboxylic acid can be visualized as a structured workflow.

Compound Synthesis & Purification

Synthesis of 3-Hydroxy-2-
quinoxalinecarboxylic acid

:

Purification (e.g., Recrystallization)

Spectroscogic Analysis

NMR Spectroscopy — IR & Raman

(1H, 22C) — Spectroscopy Mass Spectrometry

Data Interpretation

y
Purity Assessment t, Structural Elucidation

Cénfirmation of Purity Confirmation of Structure

y y

Comprehensive Spectroscopic Report

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of 3-
Hydroxy-2-quinoxalinecarboxylic acid. For more in-depth analysis and specific experimental
details, consulting the primary literature is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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